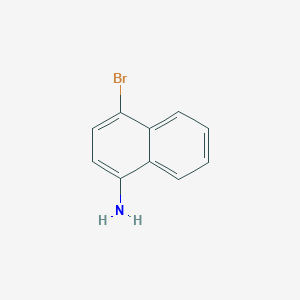

1-Amino-4-bromonaphthalene

Beschreibung

The exact mass of the compound 4-Bromo-1-naphthylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUKLAQDPKYBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177524 | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-07-9 | |

| Record name | 1-Amino-4-bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4K4MVK8XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Amino-4-bromonaphthalene chemical properties

An In-depth Technical Guide to 1-Amino-4-bromonaphthalene: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonym 4-Bromo-1-naphthylamine, is a pivotal aromatic amine derivative of naphthalene. Its rigid bicyclic core, substituted with both a nucleophilic amino group and a synthetically versatile bromo group, establishes it as a highly valuable intermediate in advanced organic synthesis. For researchers and drug development professionals, understanding the nuanced chemical behavior of this molecule is critical for its effective application. This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, synthetic pathways, reactivity profile, and significant role as a precursor in pharmaceutical manufacturing, most notably as an intermediate for the antithrombotic agent clopidogrel.[1]

Part 1: Core Physicochemical and Spectroscopic Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are crucial for reaction planning, purification, and structural confirmation.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. The melting point indicates it is a solid at room temperature, and its molecular weight is essential for stoichiometric calculations in reaction design.

| Property | Value | Source(s) |

| CAS Number | 2298-07-9 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | White to amber to dark purple powder or crystals | [1][4] |

| Melting Point | 102-103 °C | |

| Purity (Typical) | >98% (GC) | [2][3] |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3 | 2.9 | [1] |

Spectroscopic Profile: An Illustrative Analysis

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. While a complete dataset is proprietary to individual manufacturers, a representative profile can be constructed based on its molecular structure. The following data for the closely related isomer serves as an excellent illustrative example for what to expect during characterization.[5]

Illustrative ¹H NMR Data (in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The predicted chemical shifts (δ) for the aromatic protons are distinct due to the electronic effects of the amino and bromo substituents.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.0 | broad s | 2H | -NH₂ |

Source: Adapted from illustrative data provided by BenchChem for spectroscopic analysis of bromonaphthalene derivatives.[5]

Other essential spectroscopic techniques include:

-

Infrared (IR) Spectroscopy: Would confirm the presence of N-H stretches from the primary amine (~3300-3500 cm⁻¹) and C-Br stretches (~500-600 cm⁻¹).

-

Mass Spectrometry (MS): Would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the isotopic signature of a bromine-containing compound.

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its preparation and the subsequent reactions of its two key functional groups.

Synthetic Strategy: A Representative Pathway

A common and logical approach to synthesizing this compound involves a multi-step sequence starting from naphthalene. The causality behind this pathway is driven by the directing effects of substituents in electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 1-Bromonaphthalene from Naphthalene

This foundational step is well-documented and crucial for the overall synthesis. The following protocol is a generalized procedure based on established methods.[6][7]

-

Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene (1 mole) in a suitable solvent like carbon tetrachloride.

-

Bromination: Gently heat the mixture to reflux. Slowly add bromine (1.1 moles) through the dropping funnel. The rate of addition should be controlled to manage the evolution of HBr gas.

-

Reaction Completion: Continue stirring and heating for several hours until the evolution of HBr ceases.

-

Workup: Cool the reaction mixture. Remove the solvent under reduced pressure. The crude product is then washed, typically with an aqueous solution of sodium hydroxide, to remove any remaining HBr or unreacted bromine.

-

Purification: The crude 1-bromonaphthalene is purified by vacuum distillation.

The subsequent nitration and reduction steps would follow standard organic chemistry procedures, with careful optimization required to maximize the yield of the desired 4-nitro isomer before its final reduction to the target amine.

Core Chemical Reactivity

The dual functionality of this compound is the cornerstone of its utility as a chemical building block. The amino and bromo groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. It can also be acylated to form amides, a common strategy for protecting the amine or modulating its electronic properties.

-

Bromo Group (-Br): The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.[8] This is arguably its most important feature in drug development, enabling the construction of complex molecular scaffolds by forming new carbon-carbon bonds via reactions like Suzuki-Miyaura and Heck couplings.

Part 3: Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a sought-after starting material in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: Its most prominent role is as a key building block in the synthesis of clopidogrel, a widely used antiplatelet medication.[1] The naphthalene core forms a significant part of the final drug structure.

-

Reagent in Asymmetric Synthesis: It has been utilized as a reagent in the catalytic asymmetric ring-opening of meso-epoxides with aromatic amines, a sophisticated transformation for creating chiral molecules.[]

-

Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of 4-quinolones and other quinolone-based heterocycles, which are important scaffolds in many biologically active compounds.[]

-

Building Block for Complex Molecules: In a broader sense, it is a versatile naphthalene derivative used to introduce the 1-aminonaphthyl moiety into larger, more complex structures for drug discovery and materials science applications.[2][5]

Part 4: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable. This compound possesses significant health hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [1][3] |

| Eye Irritation | H319: Causes serious eye irritation | [3] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [3] |

| STOT SE 3 | H335: May cause respiratory irritation |

Handling and Storage Recommendations

-

Prevention: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3] Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and chemical safety goggles or a face shield.[3] A NIOSH-approved N95 dust mask is recommended.

-

Storage: Store in a cool, dark, and dry place.[3][] The container must be kept tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents.[3]

-

Spill Response: In case of a spill, prevent dust dispersion. Sweep the material into an airtight container for disposal in accordance with local regulations.[3]

References

-

Naphthalene, 1-bromo-. Organic Syntheses Procedure. [Link]

-

Preparation of 1-bromonaphthalene. PrepChem.com. [Link]

Sources

physicochemical characteristics of 4-Bromo-1-naphthylamine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-naphthylamine (CAS No. 2298-07-9) is a key naphthalene derivative that serves as a critical building block in the realms of pharmaceutical development and material science.[1] Its unique molecular architecture, featuring both a reactive amine and a bromo substituent on a rigid naphthalene core, makes it a versatile intermediate for synthesizing complex organic compounds.[1] This guide provides a comprehensive overview of its fundamental physicochemical characteristics, offering insights into its chemical identity, spectroscopic profile, and practical applications. Understanding these properties is paramount for its effective use in synthetic chemistry and for the development of novel materials and therapeutic agents, such as its role as an intermediate in the synthesis of the antithrombotic drug clopidogrel.[2]

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific research. 4-Bromo-1-naphthylamine is a stable, solid compound, with an appearance ranging from white to brown or even dark violet, depending on its purity.[1][2]

-

IUPAC Name: 4-bromonaphthalen-1-amine[3]

-

Synonyms: 1-Amino-4-bromonaphthalene, 4-Bromo-1-naphthalenamine[2][4]

-

CAS Number: 2298-07-9[5]

-

Molecular Formula: C₁₀H₈BrN[5]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The data presented below has been consolidated from multiple sources to provide a reliable reference.

| Property | Value | Source(s) |

| Physical Appearance | White to brown to dark violet powder/crystals | [1][2] |

| Melting Point | 102-103 °C | [5][6][7] |

| Boiling Point | 338.4 ± 17.0 °C (Predicted) | [4][5][7] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 2.93 ± 0.10 (Predicted) | [4][5][6] |

| Flash Point | 158.5 °C | [2][4] |

| Refractive Index | 1.718 (Predicted) | [2][4] |

| Vapor Pressure | 9.84E-05 mmHg at 25°C | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the structure and purity of 4-Bromo-1-naphthylamine. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern on the naphthalene ring. The aromatic protons will appear as a series of multiplets in the downfield region, while the amine (-NH₂) protons will typically present as a broad singlet. The specific chemical shifts and coupling constants allow for the unambiguous assignment of each proton.[8]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the 10 carbon atoms in the naphthalene core, providing further confirmation of the compound's structure.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 4-Bromo-1-naphthylamine will exhibit characteristic absorption bands:

-

N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

-

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations observed in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ range.

-

C-Br Stretching: A characteristic peak in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[3]

Synthesis, Reactivity, and Applications

Synthetic Pathway

A common laboratory-scale synthesis of 4-Bromo-1-naphthylamine involves the hydrolysis of an acetyl-protected precursor.[5] This two-step process typically starts with the bromination of N-acetyl-1-naphthylamine followed by deprotection.

A representative synthetic procedure is as follows:

-

1-(acetylamino)-4-bromonaphthalene is dissolved in 95% ethanol.

-

Concentrated hydrochloric acid is added to the solution.

-

The mixture is heated (e.g., at 80 °C) for several hours to facilitate the hydrolysis of the amide.[5]

-

Upon completion, the product, 4-Bromo-1-naphthylamine hydrochloride, precipitates and can be collected by filtration.

-

Neutralization of the salt yields the free amine.

Chemical Reactivity and Utility

The dual functionality of 4-Bromo-1-naphthylamine underpins its versatility in organic synthesis.[1]

-

The amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a valuable precursor for dyes, agrochemicals, and pharmaceuticals.

-

The bromo substituent can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular frameworks.

This reactivity makes it an important intermediate in the synthesis of 4-quinolones and other quinolone heterocycles, which are known for their broad-spectrum antimicrobial properties.[4][5] It is also used as a reagent in the catalytic asymmetric ring-opening of meso-epoxides.[4][5]

Experimental Workflow: Melting Point Determination

Determining the melting point is a fundamental experiment to assess the purity of a solid compound. A sharp melting range typically indicates high purity.

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Bromo-1-naphthylamine.

-

Hazard Identification: The compound is classified as an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a cool, dry, dark, and well-ventilated place.[4][7] Keep the container tightly sealed to prevent degradation from air and moisture.[4]

Conclusion

4-Bromo-1-naphthylamine is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, combined with its versatile reactivity, establish it as a cornerstone intermediate in synthetic chemistry. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for any researcher or professional aiming to leverage its potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- Unlocking New Frontiers: 4-Bromo-1-Naphthylamine in Naphthalene Research. (2026-01-03). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-1-naphthylamine | 2298-07-9. (2025-07-24). ChemicalBook.

- 4-Bromo-1-naphthylamine CAS 2298-07-9 powder. Echemi.

- 4-BROMO-1-NAPHTHALENYLAMINE. (2024-04-10). ChemBK.

- Cas 2298-07-9,4-Bromo-1-naphthylamine. lookchem.

- 4-Bromo-1-naphthylamine. ChemicalBook.

- 2298-07-9, this compound Formula. ECHEMI.

- 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR spectrum. ChemicalBook.

- 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303. PubChem.

- 4-Bromo-1-naphthylamine | 2298-07-9. ChemicalBook.

- SAFETY DATA SHEET. (2012-05-09). Fisher Scientific.

- SAFETY DATA SHEET. (2022-11-15). Spectrum Chemical.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Bromo-1-naphthylamine price,buy 4-Bromo-1-naphthylamine - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 1-Amino-4-bromonaphthalene (CAS: 2298-07-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-bromonaphthalene (CAS: 2298-07-9), a key chemical intermediate in organic synthesis and drug discovery. The document delves into the compound's chemical and physical properties, provides detailed synthesis and purification protocols, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the reactivity of this molecule and its significant applications, particularly in the synthesis of therapeutic agents like Clopidogrel. Safety, handling, and disposal procedures are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction

This compound, also known as 4-Bromo-1-naphthylamine, is a substituted naphthalene derivative featuring both an amino and a bromo functional group.[1][2][3][4] This unique combination of an electron-donating amino group and an electron-withdrawing, yet synthetically versatile, bromo group makes it a valuable building block in organic chemistry.[5] Its rigid naphthalene backbone is a common scaffold in many biologically active molecules, making it a compound of significant interest in medicinal chemistry and materials science.[6] The strategic positioning of the functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures. A notable application of this compound is as an intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[7][8][9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2298-07-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrN | [1][2][3][4] |

| Molecular Weight | 222.08 g/mol | [1][2][3][4] |

| Appearance | White to brown to dark violet powder/crystal | [4][6] |

| Melting Point | 100-103 °C | [3] |

| Purity | >98.0% (GC) | [6] |

| Synonyms | 4-Bromo-1-naphthylamine | [1][2][3][4] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common and logical pathway involves the bromination of 1-aminonaphthalene or the reduction of a nitrated precursor. Below is a detailed, field-proven protocol for its synthesis, followed by purification methods.

Synthesis Protocol: Bromination of 1-Naphthylamine

This protocol outlines the direct bromination of 1-naphthylamine, a common method for introducing a bromine atom at the 4-position due to the activating and ortho-, para-directing nature of the amino group.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in glacial acetic acid.

-

Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred 1-naphthylamine solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Step-by-Step Methodology:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.[11][12][13][14][15]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add water to the hot solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[16][17][18]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~126 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~110 | C-Br |

| ~109 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[19][20]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic) |

| 1350-1250 | Strong | C-N stretching (aromatic amine) |

| ~1050 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[5][21][22]

| m/z | Interpretation |

| 221/223 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 142 | [M - Br]⁺ |

| 115 | [C₉H₇]⁺ (Naphthyl fragment) |

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and utility in organic synthesis.

Reactivity Profile

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, directing electrophilic aromatic substitution to the ortho and para positions (primarily the 2- and 4-positions relative to the amino group, though the 4-position is blocked).[5]

-

Bromo Group: The bromo group can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[23][24][25]

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be substituted by a wide range of nucleophiles in a Sandmeyer-type reaction, further enhancing the synthetic utility of this scaffold.[11][26][27][28][29]

Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Application in Drug Development: Synthesis of Clopidogrel

This compound serves as a crucial starting material for the synthesis of the antiplatelet drug Clopidogrel. The synthesis involves a multi-step process where the naphthalene core is transformed into the thienopyridine scaffold of the final drug molecule.

Proposed Synthetic Step Involving a this compound Derivative:

While the direct use of this compound in the most common industrial syntheses of Clopidogrel is not the primary route, its derivatives are key. A plausible synthetic connection involves the conversion of the amino and bromo groups to functionalities that can be elaborated into the final thienopyridine ring system. For instance, the bromo group could be a handle for a coupling reaction to introduce a thiophene moiety, and the amino group could be transformed to set the stage for the formation of the pyridine ring.

Safety, Handling, and Disposal

Proper handling and disposal of this compound are imperative for laboratory safety.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. Suspected of causing genetic defects.[26]

-

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash hands and face thoroughly after handling. Wear protective gloves, protective clothing, and eye/face protection.[26]

-

Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. IF exposed or concerned, get medical advice.[26]

-

Storage: Store locked up in a cool, dark, and well-ventilated place. Keep the container tightly closed.[26]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be dissolved in a combustible solvent and burned in a chemical incinerator.[26]

-

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structural features and reactivity profile allow for the construction of complex molecular architectures, most notably in the synthesis of pharmaceuticals like Clopidogrel. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- This compound - SAFETY DATA SHEET. (2023-03-04).

-

1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem. (n.d.). Retrieved from [Link]

- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21).

- A general electrochemical strategy for the Sandmeyer reaction. (n.d.).

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

-

The synthesis of clopidogrel - INIS-IAEA. (n.d.). Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved from [Link]

-

1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

Electrophilic substitution of Naphthalene - Chemistry for everyone - WordPress.com. (2024-03-15). Retrieved from [Link]

-

Advanced Organic Module | English | Green Chemistry - University of Scranton. (n.d.). Retrieved from [Link]

-

Synthetic Improvements in the Preparation of Clopidogrel | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024-07-26). Retrieved from [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - NIH. (n.d.). Retrieved from [Link]

-

(PDF) The synthesis of clopidogrel - ResearchGate. (2017-12-13). Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017-02-24). Retrieved from [Link]

-

Naphthalene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts. (2021-07-31). Retrieved from [Link]

-

Diversity and Oriented Synthesis of Clopidogrel Drug Derivatives - Asian Publication Corporation. (n.d.). Retrieved from [Link]

-

Electrophilic Substitution Reaction of Anilines - BYJU'S. (n.d.). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2298-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. byjus.com [byjus.com]

- 6. scitepress.org [scitepress.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 14. asianpubs.org [asianpubs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Naphthalene [webbook.nist.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. asdlib.org [asdlib.org]

- 23. researchgate.net [researchgate.net]

- 24. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 27. lscollege.ac.in [lscollege.ac.in]

- 28. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 29. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Molecular Structure of 1-Amino-4-bromonaphthalene

<-33>

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Importance of a Well-Defined Molecular Architecture

In the landscape of modern chemical synthesis and drug discovery, the value of a molecular building block is intrinsically tied to the precision with which its structure is understood. 1-Amino-4-bromonaphthalene, a disubstituted naphthalene derivative, exemplifies this principle. Its utility extends far beyond its constituent atoms, residing in the strategic placement of an amino and a bromo group on a rigid aromatic scaffold. This arrangement provides two chemically distinct handles for synthetic manipulation, opening avenues for the construction of complex molecules with tailored biological activities and material properties. This guide offers a comprehensive exploration of the molecular structure of this compound, from its rational synthesis to its detailed characterization, providing the foundational knowledge necessary for its effective application in research and development.

Rationale and Strategy for Synthesis

The regioselective synthesis of this compound is a classic illustration of protecting group chemistry and the directing effects of substituents in electrophilic aromatic substitution. Direct bromination of 1-naphthylamine is generally avoided due to the high reactivity of the amino group, which can lead to multiple bromination products and potential oxidation. A more controlled and higher-yielding approach involves a three-step sequence:

-

Protection of the Amino Group: The highly activating amino group is first acylated, typically with acetic anhydride, to form the corresponding amide (N-(1-naphthyl)acetamide). This transformation moderates the activating effect of the nitrogen lone pair and introduces steric bulk around the 1-position.

-

Regioselective Bromination: The N-acetyl group directs electrophilic substitution primarily to the para position (C4) of the naphthalene ring. The steric hindrance of the protecting group disfavors substitution at the ortho position (C2).

-

Deprotection: The acetyl group is readily removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding the desired this compound.

This synthetic strategy is a cornerstone for producing this valuable intermediate with high purity and in good yield.

Workflow for the Synthesis of this compound

Caption: A three-step synthetic workflow for this compound.

Elucidation of the Molecular Structure

A multi-technique approach is essential for the unambiguous determination of the molecular structure of this compound. Spectroscopic methods provide information on the local chemical environment of atoms, while X-ray crystallography reveals the precise three-dimensional arrangement in the solid state.

Spectroscopic Characterization

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint of the molecule.

| Spectroscopic Technique | Key Observational Data | Interpretation |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to two protons in the δ 3.5-4.5 ppm range. | The complex pattern in the downfield region is characteristic of the protons on the substituted naphthalene ring system. The broad upfield singlet is indicative of the primary amine (-NH₂) protons, with the chemical shift influenced by solvent and concentration. |

| ¹³C NMR | Ten distinct signals in the aromatic region (approx. δ 110-150 ppm). | Confirms the presence of ten unique carbon environments in the naphthalene core, consistent with the proposed substitution pattern. |

| Infrared (IR) Spectroscopy | Two medium-intensity sharp bands around 3400-3300 cm⁻¹. A strong absorption band around 1620 cm⁻¹. | The pair of bands in the high-frequency region are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The band at ~1620 cm⁻¹ corresponds to the N-H scissoring (bending) vibration. |

| Mass Spectrometry (MS) | A pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass of the molecular ion is 221/223 g/mol . |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the most precise and unambiguous structural data, including bond lengths, bond angles, and intermolecular interactions.[1][2]

Experimental Protocol Outline:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[3][4]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[2] The positions of the atoms are determined from this map and refined to yield a final, highly accurate molecular structure.

The crystal structure would be expected to show a planar naphthalene core. The C-Br and C-N bond lengths will be consistent with those of other substituted naphthalenes. Of particular interest in the crystal packing are the intermolecular hydrogen bonds formed by the amino group, which play a crucial role in the solid-state architecture.

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Synonyms | 4-Bromo-1-naphthylamine | [5] |

| CAS Number | 2298-07-9 | [5] |

| Molecular Formula | C₁₀H₈BrN | [5][6] |

| Molecular Weight | 222.08 g/mol | [5] |

| Appearance | White to pale purple or brown crystalline powder | [7] |

| Melting Point | 102-103 °C | [8] |

| Purity | Typically >97% |

Synthetic Utility and Applications

The synthetic value of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and functional materials.[9][10]

-

Reactions at the Amino Group: The amino group can be diazotized and subsequently substituted via Sandmeyer-type reactions. It can also undergo acylation, alkylation, and other reactions typical of primary aromatic amines.

-

Reactions at the Bromo Group: The bromine atom is a handle for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10]

Key Reaction Pathways

Caption: Divergent reactivity of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation.[6] It is also suspected of causing genetic defects.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] A dust mask (e.g., N95) is also recommended.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6] Avoid all contact with the substance.[6] Wash hands and face thoroughly after handling.[6]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[6][] Store locked up and away from incompatible materials such as oxidizing agents.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[6]

References

- Tokyo Chemical Industry Co., Ltd. (2023). This compound - SAFETY DATA SHEET.

- Sigma-Aldrich. This compound 97%.

- Santa Cruz Biotechnology, Inc. This compound.

- ECHEMI. 2298-07-9, this compound Formula.

- Sigma-Aldrich. This compound 97%.

- BOC Sciences. CAS 2298-07-9 this compound.

- Sigma-Aldrich. This compound 97%.

- SpectraBase. 4-Bromo-1-naphthalenamine.

- Spectrum Chemical. (2019). SAFETY DATA SHEET.

- Apollo Scientific. 2298-07-9 Cas No. | this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 2298-07-9.

- Spectrum Chemical. (2019). SAFETY DATA SHEET.

- PubChem. 1-Bromonaphthalene.

- ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

- ChemicalBook. 1-Bromonaphthalene synthesis.

- ChemicalBook. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum.

- Benchchem. X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives.

- Anton Paar. X-ray Crystallography.

- Benchchem. Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis.

- Organic Syntheses. Naphthalene, 1-bromo-.

- INFRARED SPECTROSCOPY (IR).

- Google Patents. Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

- The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- PubMed Central. x Ray crystallography.

- ChemicalBook. 2-Amino-4-bromonaphthalene(74924-94-0) 1H NMR spectrum.

- AMI Scientific. This compound TCI Analytical reagent.

- Sigma-Aldrich. This compound 97%.

- ResearchGate. Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Protein X-ray Crystallography & Protein Structure Determination.

- LabXchange. Understanding X-Ray Crystallography Structures.

- NIST. Naphthalene, 1-bromo-.

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY.

- ChemicalBook. 2-Bromonaphthalene(580-13-2) 1 H NMR.

Sources

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 5. scbt.com [scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. 2298-07-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and discovery of 1-Amino-4-bromonaphthalene

An In-depth Technical Guide to the Synthesis and Discovery of 1-Amino-4-bromonaphthalene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2298-07-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. We delve into the foundational principles governing its synthesis, focusing on the regioselectivity of electrophilic aromatic substitution on the naphthalene scaffold. A detailed, field-proven experimental protocol for its preparation via direct bromination of 1-aminonaphthalene is presented, emphasizing the causal relationships between procedural steps and reaction outcomes. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering authoritative grounding in both the theoretical and practical aspects of handling and synthesizing this valuable compound.

Introduction and Historical Context

This compound, also known as 4-Bromo-1-naphthylamine, is a substituted naphthalene derivative whose utility stems from its bifunctional nature.[1][2] The presence of a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions makes it a versatile building block in organic synthesis.[3]

While a singular "discovery" event for this compound is not prominent in the historical literature, its existence is a logical consequence of the extensive exploration of naphthalene chemistry that began in the 19th century. The foundational reactions that enable its synthesis, namely electrophilic aromatic substitution, were well-established by the early 20th century. The Sandmeyer reaction, discovered in 1884, provided a general method for converting aryl amines into aryl halides, further expanding the toolkit for creating such molecules.[4][5] The synthesis of this compound is therefore best understood as an application of these fundamental, powerful reactions to the unique electronic landscape of the naphthalene ring system.

The Chemistry of Synthesis: A Tale of Regioselectivity

The synthesis of this compound is fundamentally a problem of controlling regioselectivity. Two primary strategies can be envisioned:

-

Electrophilic Aromatic Substitution (EAS): Starting with 1-aminonaphthalene (1-naphthylamine) and introducing a bromine atom.

-

The Sandmeyer Reaction: Starting with a suitably substituted naphthalene precursor, typically involving the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate.[6][7]

For reasons of atom economy and procedural simplicity, direct electrophilic bromination of 1-aminonaphthalene is the superior and more common approach. The logic of this selectivity is rooted in the electronic properties of the substrate.

The Governing Principles of Electrophilic Attack

The outcome of the bromination of 1-aminonaphthalene is dictated by two key factors:

-

Inherent Reactivity of the Naphthalene Core: Naphthalene is more reactive towards electrophiles than benzene. Theoretical and experimental data show that electrophilic attack preferentially occurs at the C1 (α) position over the C2 (β) position. This is because the carbocation intermediate formed by α-attack is more stable, as its formation allows for the preservation of one intact benzene ring in several key resonance structures.[8]

-

The Influence of the Amino Substituent: The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic system, stabilizing the positively charged intermediate (the naphthalenonium ion or sigma complex) when the electrophile attacks at the positions ortho (C2) or para (C4) to it.

When these two principles are combined, the para position (C4) emerges as the most favorable site for electrophilic attack. The C1 position is already occupied, and the amino group strongly activates the C2 and C4 positions. The C4 position is electronically favored and sterically less hindered than the C2 position, leading to the predominant formation of the 1-amino-4-bromo product.

Reaction Mechanism: Electrophilic Bromination

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. A source of electrophilic bromine, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is required.[9]

Caption: Mechanism of Electrophilic Aromatic Substitution on 1-Aminonaphthalene.

Validated Synthesis Protocol

This protocol describes the synthesis of this compound from 1-aminonaphthalene using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over liquid bromine in laboratory settings due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, which can help minimize side reactions.[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Hazard Class |

| 1-Aminonaphthalene | 143.18 | 90-15-3 | Acute Toxic, Carcinogen |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Oxidizer, Corrosive |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Flammable, Acute Toxic |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | N/A |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | N/A |

Step-by-Step Experimental Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.16 g (50.0 mmol) of 1-aminonaphthalene in 100 mL of acetonitrile.

-

Causality: Acetonitrile is chosen as the solvent because it effectively dissolves the starting material and is relatively inert to the brominating agent under these conditions.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, preventing over-bromination and the formation of undesired byproducts.

-

-

Reagent Addition: Slowly add 8.90 g (50.0 mmol, 1.0 equivalent) of N-Bromosuccinimide to the cooled solution in small portions over 20 minutes. Ensure the temperature does not rise above 10 °C.

-

Causality: Portion-wise addition maintains a low concentration of the electrophile, enhancing selectivity for the desired mono-brominated product.

-

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate.

-

Causality: The bicarbonate solution neutralizes any acidic byproducts (like HBr) and quenches any remaining reactive bromine species.

-

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

-

Causality: The organic product has higher solubility in DCM than in the aqueous phase, allowing for its efficient separation.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis and to obtain a dry, solid product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Causality: Recrystallization is an effective method for purifying solid compounds by separating the desired product from impurities that have different solubility profiles.

-

Expected Results and Characterization

This procedure typically affords the product in good yield (75-85%). The purity and identity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value |

| Appearance | White to light purple crystalline powder[2][10] |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Melting Point | 102-104 °C |

| Purity (by GC) | >98%[2] |

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

1-Aminonaphthalene (Precursor): This compound is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses.

-

N-Bromosuccinimide (Reagent): NBS is an irritant and corrosive. Avoid inhalation of the powder and contact with skin and eyes.

-

This compound (Product): The product is an irritant to the skin and eyes and is suspected of causing genetic defects.[2] All handling should be done with appropriate personal protective equipment (PPE). Store in a cool, dark, and tightly sealed container.

Conclusion

The synthesis of this compound is a classic example of regiocontrolled electrophilic aromatic substitution. By understanding the interplay between the inherent reactivity of the naphthalene core and the directing effects of the powerful amino substituent, chemists can achieve high yields of the desired product with a straightforward and scalable protocol. This guide provides the necessary theoretical foundation and practical instruction for the successful synthesis and handling of this important chemical intermediate, empowering researchers to utilize it effectively in their discovery and development pipelines.

References

-

Sandmeyer reaction - Wikipedia. Wikipedia.[Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Master Organic Chemistry.[Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate.[Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).[Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH).[Link]

-

α-BROMONAPHTHALENE - Organic Syntheses Procedure. Organic Syntheses.[Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents.

-

NAPHTHALENE FROM 1-BROMONAPHTHALENE - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv.[Link]

-

1-Bromonaphthalene | C10H7Br - PubChem. National Institutes of Health (NIH).[Link]

-

Polycyclic Electrophilic Aromatic Substitution Naphthalene - YouTube. (2020-08-08). The Organic Chemistry Tutor.[Link]

-

Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene. Pearson+.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 2298-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of 1-Amino-4-bromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-bromonaphthalene is a key synthetic intermediate in the development of various pharmaceuticals and functional materials.[1] Its utility stems from the presence of three reactive sites: the amino group, the bromine atom, and the naphthalene core, which allow for diverse chemical modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound (CAS No. 2298-07-9), offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic signatures. The naphthalene ring system, a primary amine, and a bromine substituent each contribute distinct features to the overall spectra.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Attenuated Total Reflectance (ATR) a technique that is frequently used for obtaining infrared spectra of solid samples. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring, C=C stretching of the naphthalene core, and the C-Br stretch.

Experimental Protocol: Acquiring the ATR-IR Spectrum

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Interpretation of the IR Spectrum

The key absorption bands in the IR spectrum of this compound are summarized in the table below. The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3250 cm⁻¹ region.[2] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-N stretching of the aromatic amine is typically found in the 1335-1250 cm⁻¹ range.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | Asymmetric N-H stretch (primary amine) |

| ~3330-3250 | Medium | Symmetric N-H stretch (primary amine) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1620-1580 | Strong | N-H bend (primary amine) |

| ~1500-1400 | Strong | Aromatic C=C stretch |

| ~1335-1250 | Strong | Aromatic C-N stretch |

| Below 1000 | Strong | C-H out-of-plane bending & C-Br stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The free induction decay (FID) signal is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected.

Caption: Experimental Workflow for NMR Spectroscopy.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 6.5-8.5 ppm) and a broad signal for the amine protons.[3] The predicted chemical shifts and multiplicities are detailed in the table below. The integration of the signals corresponds to the number of protons giving rise to that signal.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.0 | broad s | 2H | -NH₂ |

Note: 'd' denotes a doublet, 'm' a multiplet, and 'broad s' a broad singlet. The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule, as they are all in unique chemical environments. The carbon attached to the electronegative bromine atom and the carbon bonded to the amino group will be significantly influenced in their chemical shifts. Aromatic carbons typically resonate in the range of 110-150 ppm.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~130-135 | Quaternary Ar-C |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | C-Br |

| ~105-110 | Ar-CH |

| ~100-105 | Ar-CH |

| ~95-100 | Ar-CH |

| ~90-95 | Quaternary Ar-C |

Note: These are predicted values and the actual spectrum may show slight variations. Definitive assignments would require 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which will cause fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

-

Molecular Ion (M⁺): The molecular weight of this compound is 222.08 g/mol . The mass spectrum will show a peak at m/z 221 (for the molecule with ⁷⁹Br) and a peak at m/z 223 (for the molecule with ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines and halogenated compounds can be expected. Loss of the bromine atom would result in a fragment at m/z 142. Loss of HCN from the amine-containing ring is also a possible fragmentation pathway.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint for its unequivocal identification. The combination of IR, NMR, and MS techniques allows for the confirmation of its functional groups, the elucidation of its carbon-hydrogen framework, and the determination of its molecular weight and elemental composition. This in-depth understanding is critical for researchers and professionals working with this versatile chemical intermediate in the fields of drug discovery and materials science.

References

- Spectroscopic Analysis of Bromonaphthalene Derivatives: A Technical Overview. (2025). BenchChem.

-

4-Bromo-1-naphthylamine. PubChem. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Human Metabolome Database. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

-

1-Bromonaphthalene. PubChem. (n.d.). Retrieved from [Link]

- Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. (n.d.).

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv

- This compound (C10H8BrN). PubChemLite. (n.d.).

- The Versatility of 4-Bromo-1-naphthylamine (CAS 2298-07-9) in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (2025).

-

Naphthalene, 1-bromo-. NIST WebBook. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Retrieved from [Link]

- 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021). Retrieved from [Link]

- This compound 97% 2298-07-9. Sigma-Aldrich. (n.d.).

- Unlocking New Frontiers: 4-Bromo-1-Naphthylamine in Naphthalene Research. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- 1-Bromonaphthalene - Optional[FTIR] - Spectrum. SpectraBase. (n.d.).

- 4-Bromoanisole - Optional[

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-naphthylamine by FT-IR and Mass Spectrometry

Introduction

4-Bromo-1-naphthylamine is a synthetic organic compound built upon a naphthalene framework, featuring both an amino group and a bromine atom as substituents.[1][2] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Accurate structural elucidation and purity assessment are paramount in these applications, necessitating robust analytical techniques. This guide provides an in-depth technical overview of two such cornerstone methods: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of 4-Bromo-1-naphthylamine. We will explore the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present.

Experimental Protocol: Sample Preparation and Analysis

The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum of a solid sample like 4-Bromo-1-naphthylamine. The primary objective is to minimize scattering of the infrared beam and ensure that a sufficient amount of the analyte interacts with the radiation.

A modern and highly convenient method is Attenuated Total Reflectance (ATR).[3][4]

-

Protocol:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the powdered 4-Bromo-1-naphthylamine sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Causality: ATR works by passing the IR beam through a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal. This shallow penetration depth and the requirement of good contact make it ideal for strongly absorbing or powdered solid samples, minimizing sample preparation time.

This traditional transmission method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

-

Protocol:

-